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Compound of Interest

Compound Name: (R)-(+)-1-Phenyl-1-propanol

Cat. No.: B144640

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral
alcohol (R)-(+)-1-Phenyl-1-propanol, a valuable building block in organic synthesis. The
document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), offering a critical resource for its identification and
characterization in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for (R)-(+)-1-Phenyl-1-propanol.

'H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.20-7.40 m 5H Ar-H
4.58 t 1H CH-OH
2.40 S 1H OH
1.70 m 2H CH2-CHs
0.88 t 3H CH2-CHs
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Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 6 0.00 ppm.

1C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

144.8 Ar-C (quaternary)
128.3 Ar-CH

127.2 Ar-CH

125.9 Ar-CH

76.0 CH-OH

31.8 CH2-CHs

10.1 CH2-CHs

Solvent; CDCIz

IR Spectral Data

Wavenumber (cm—?)

Intensity

Assignment

3360 Strong, Broad O-H stretch (alcohol)
3080 - 3030 Medium C-H stretch (aromatic)
2960 - 2870 Medium C-H stretch (aliphatic)

1600, 1490, 1450

Medium to Weak

C=C stretch (aromatic ring)

1050

Strong

C-O stretch (alcohol)

760, 700

Strong

C-H bend (monosubstituted

benzene)

Sample Preparation: Neat or as a thin film.

Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

136 25 [M]* (Molecular lon)
107 100 [M - CzHs]* (Base Peak)
79 40 [CeH7]*

77 35 [CeHs]*

loniz

EX

ation Method: Electron lonization (EI).

perimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nu

clear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Weigh approximately 5-25 mg of (R)-(+)-1-Phenyl-1-propanol for *H NMR or 50-100 mg
for 3C NMR.[1]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIsz) within a
clean, dry vial.[1][2]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing.[2]

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly
into a clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

o Data Acquisition:

[e]

o

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDClIs solvent.[3]
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Shim the magnetic field to achieve optimal homogeneity and resolution.[3]
For H NMR, acquire the spectrum using a standard pulse sequence.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum.[4]

Process the raw data by applying a Fourier transform, phasing the spectrum, and
integrating the signals.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method):

If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a
volatile solvent like methylene chloride or acetone.[5]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[5]

If the sample is a liquid, place one to two drops directly between two salt plates to create a
thin liquid film.[6]

o Data Acquisition:

[e]

Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]
Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a
desiccator.[6]
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Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce a small amount of the sample into the mass spectrometer, often via direct
infusion or after separation by gas chromatography (GC).

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV for Electron lonization - El), causing the ejection of an electron to form a
positively charged molecular ion ([M]*) and various fragment ions.[7][8][9]

e Mass Analysis:
o The positively charged ions are accelerated by an electric field into a mass analyzer.[7][9]

o The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on
their mass-to-charge ratio (m/z).[7][9]

e Detection:

o The separated ions are detected by an electron multiplier or a similar detector, which
records the abundance of each ion at a specific m/z value.

o The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative
abundance on the y-axis. The most intense peak is designated as the base peak with a
relative abundance of 100%.[8]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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